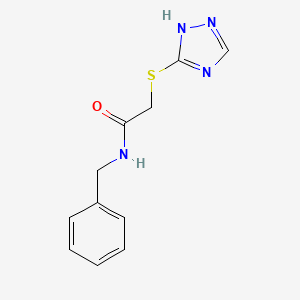

N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

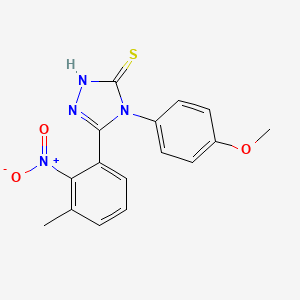

“N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide” is a chemical compound with a linear formula of C23H20N4OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Molecular Structure Analysis

The molecular structure of “N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide” consists of a benzyl group attached to a 1,2,4-triazole ring via a sulfur atom and an acetamide group . The compound has a molecular weight of 400.506 .Scientific Research Applications

Mushroom Tyrosinase Inhibition

This compound has been studied for its potential as a mushroom tyrosinase inhibitor . Tyrosinase is an enzyme that catalyzes the production of melanin and other pigments from tyrosine by oxidation. Inhibitors of this enzyme are sought after for their potential to treat hyperpigmentation disorders and are used in cosmetic products to lighten skin.

Cytotoxicity Studies

The cytotoxic effects of triazole derivatives on human melanoma cells have been evaluated . This is crucial for understanding the safety profile of these compounds when considering their use in pharmaceuticals or cosmetics.

Molecular Docking Studies

Computational studies, including molecular docking, have been conducted to understand the interaction between these compounds and biological targets . Such studies are essential for drug design and discovery, providing insights into the binding affinities and modes of action.

Dynamic Simulation Analysis

Dynamic simulation has been used to predict the behavior of these compounds within biological systems . This helps in predicting the stability and reactivity of the compound in different environments, which is vital for drug development.

Chemical Synthesis

The compound serves as a building block in chemical synthesis, particularly in the creation of novel heterocyclic compounds . These structures form the backbone of many pharmaceuticals and are valuable in medicinal chemistry.

Material Science Applications

Due to its unique chemical structure, this compound may have applications in material science . Its potential to interact with various substrates could lead to the development of new materials with specific properties.

Analytical Chemistry

In analytical chemistry, such compounds can be used as standards or reagents in the development of new assays and diagnostic tools .

Life Science Research

In life sciences, the compound’s role in enzymatic reactions and cellular processes makes it a candidate for study in understanding disease mechanisms and potential therapeutic interventions .

Mechanism of Action

Target of Action

N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide is a novel compound that has been identified as a potential inhibitor of mushroom tyrosinase . Tyrosinase is an enzyme that plays a crucial role in the production of melanin, a pigment responsible for color in skin, hair, and eyes.

Mode of Action

It is believed to interact with the active site of the tyrosinase enzyme, thereby inhibiting its activity . This interaction likely involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reactions.

Biochemical Pathways

By inhibiting tyrosinase, N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide affects the melanogenesis pathway . This pathway is responsible for the production of melanin. When tyrosinase is inhibited, the production of melanin is reduced, which can lead to a decrease in pigmentation.

Result of Action

The primary result of N-benzyl-2-(4H-1,2,4-triazol-3-ylthio)acetamide’s action is the inhibition of tyrosinase and the subsequent reduction in melanin production . This can lead to a decrease in pigmentation.

properties

IUPAC Name |

N-benzyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4OS/c16-10(7-17-11-13-8-14-15-11)12-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,12,16)(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBSYLOJDGBMFAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CSC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B5665687.png)

![(1S*,5R*)-6-[(3,5-difluoropyridin-2-yl)carbonyl]-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5665701.png)

![N-[(2-isopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-2-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]acetamide](/img/structure/B5665706.png)

![1-(cyclopropylcarbonyl)-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5665714.png)

![1-[(4'-methoxy-4-biphenylyl)sulfonyl]piperidine](/img/structure/B5665725.png)

![2-{4-[1-(3-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1,3-benzoxazole](/img/structure/B5665727.png)

![N-[3-(2-furyl)propyl]-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B5665734.png)

![6-ethyl-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-4-amine](/img/structure/B5665742.png)

![N'-[(3S*,4R*)-1-(2,5-dimethyl-3-furoyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5665769.png)

![6-methyl-N-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5665776.png)